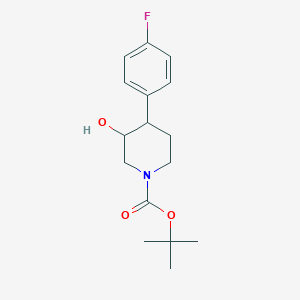

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic IUPAC name tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate reflects the compound’s structural hierarchy. The parent heterocycle is piperidine, a six-membered ring containing one nitrogen atom. The numbering begins at the nitrogen (position 1), with a tert-butoxycarbonyl (Boc) group attached as a carbamate. At position 3, a hydroxyl (-OH) group is present, while position 4 bears a 4-fluorophenyl substituent.

The molecular formula C₁₆H₂₂FNO₃ corresponds to a molecular weight of 295.35 g/mol . Key functional groups include:

- A tert-butyl carbamate (Boc) protecting group at N1

- A hydroxyl group at C3

- A para-fluorinated phenyl ring at C4

This nomenclature aligns with IUPAC Rule C-814.2 for bicyclic systems and Rule R-5.7.1.1 for substituent prioritization.

Stereochemical Considerations: Configuration at Piperidine C3 and C4 Positions

The piperidine ring introduces two stereogenic centers at C3 and C4, creating four possible stereoisomers:

- (3R,4R)

- (3R,4S)

- (3S,4R)

- (3S,4S)

While the specific configuration of the target compound is not explicitly stated in available literature, related analogs provide insight. For example:

- tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1314641-02-5) adopts a cis configuration with both substituents on the same face.

- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6) demonstrates trans stereochemistry.

The spatial arrangement critically influences intermolecular interactions. For instance, hydrogen bonding between the C3 hydroxyl and the Boc carbonyl may stabilize specific conformations.

Comparative Structural Features with Related Piperidine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs (Table 1):

Key Observations:

- Fluorophenyl Position : Para-substitution () vs. ortho/meta () alters electronic effects. The para configuration maximizes resonance stabilization with the piperidine nitrogen.

- Functional Group Variants : Hydroxyl vs. ketone at C3 ( vs. ) modulates hydrogen-bonding capacity and metabolic stability.

- Steric Effects : The hydroxymethyl group in introduces steric hindrance absent in the target compound, potentially affecting receptor binding.

These structural nuances highlight the compound’s balance between electronic (fluorine’s electronegativity) and steric (Boc group bulk) properties, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYIHBYSVDOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Tert-butyl Protection: The tert-butyl group is introduced through a protection reaction using tert-butyl chloride and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains three key functional groups:

-

Hydroxyl (-OH) group at the 3-position of the piperidine ring.

-

tert-Butyl ester (-O-C(O)-C(C)(C)₃) at the 1-position.

-

4-fluorophenyl substituent attached to the piperidine ring.

These groups influence reactivity through steric effects (tert-butyl ester) and electronic effects (electron-withdrawing fluorine).

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone under controlled conditions:

-

Reagents : KMnO₄ (acidic conditions), OsO₄, or other oxidizing agents.

-

Product : A ketone derivative (e.g., piperidin-3-one).

-

Mechanism : The hydroxyl group undergoes nucleophilic attack by the oxidizing agent, leading to elimination of water and formation of a carbonyl group.

Example Reaction :

Reduction Reactions

If oxidized to a ketone, the carbonyl group can be reduced back to the alcohol:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : Regeneration of the hydroxyl group at the 3-position.

Example Reaction :

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to yield the carboxylic acid:

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Product : Piperidine-1-carboxylic acid with a 3-hydroxyl and 4-fluorophenyl substituent.

Example Reaction :

Nucleophilic Substitution

The hydroxyl group can act as a nucleophile in substitution reactions:

-

Reagents : Alkylating agents (e.g., methyl iodide) or activated aromatic rings.

-

Product : Ether or ester derivatives (e.g., methoxy or acetylated derivatives).

Example Reaction :

Fluorophenyl Group Reactions

The 4-fluorophenyl substituent may participate in:

-

Electrophilic aromatic substitution : Fluorine’s electron-withdrawing nature directs substitutions to meta positions.

-

Metal-catalyzed coupling reactions : Cross-coupling reactions (e.g., Suzuki) if activated.

Comparison with Structural Analogs

Key Challenges

-

Steric Hindrance : The tert-butyl ester and fluorophenyl group may limit accessibility to reactive sites.

-

Fluorine’s Stability : Substitution on the fluorophenyl group is unlikely under standard conditions.

Scientific Research Applications

The compound is noted for its interactions with biological systems, particularly in the context of neurodegenerative diseases. Research indicates that it may exhibit protective effects against amyloid beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease.

Neuroprotective Effects

- Inhibition of Amyloid Beta Aggregation : Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has been studied for its ability to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. This activity could potentially reduce the formation of neurotoxic fibrils, thereby protecting neuronal cells from degeneration .

- Cell Viability Enhancement : In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to Aβ, suggesting a protective role against oxidative stress and inflammation induced by amyloid toxicity .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of functional groups to facilitate subsequent reactions. The process often includes:

- Blocking the amine group with a BOC protecting group.

- Activation of carboxylic acid for coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HoBt (N-Hydroxybenzotriazole) to minimize by-products and improve yield .

Applications in Drug Development

Due to its biological activity, this compound is being explored for:

- Alzheimer's Disease Treatment : As a candidate for developing drugs aimed at mitigating Aβ-related neurotoxicity.

- Cognitive Enhancers : Investigating its potential as a multitarget drug that could improve cognitive function by modulating cholinergic pathways and reducing amyloidogenesis .

Study on Neuroprotective Effects

A study published in Molecules demonstrated that the compound could significantly reduce TNF-α levels and free radical production in astrocyte cultures treated with Aβ. The results indicated a moderate protective effect, highlighting its potential as a therapeutic agent against neuroinflammatory processes associated with Alzheimer's disease .

Comparative Studies

In vivo studies compared the efficacy of this compound with established treatments like galantamine. While some protective effects were observed, further research is necessary to evaluate its bioavailability and overall effectiveness in animal models .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Functional Group Impact

Aromatic Substituents

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound offers moderate electronegativity and smaller steric hindrance compared to the 4-chlorophenyl analogue . Chlorine’s larger size may reduce binding affinity in sterically sensitive targets.

- Trifluoromethylphenyl : Introduced in , the CF₃ group significantly increases electron-withdrawing effects, altering ring electronics and enhancing resistance to oxidative metabolism.

Hydroxyl Group Positioning

The 3-hydroxyl group in the target compound provides a hydrogen-bonding site, critical for interactions with biological targets like enzymes or receptors. Analogues lacking this group (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ) exhibit reduced polarity, impacting solubility and pharmacokinetics.

Biological Activity

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate, known for its unique chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a tert-butyl ester, which contribute to its interaction with various biological targets.

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.26 g/mol

- CAS Number : 955028-82-7

- IUPAC Name : tert-butyl 4-fluoro-3-hydroxy-1-piperidinecarboxylate

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymatic pathways:

- Anticancer Activity : Recent studies have indicated that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Receptor Modulation : The presence of the fluorine atom and the hydroxypiperidine structure allows for effective binding to muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis. This interaction may enhance cell proliferation and resistance to apoptosis, highlighting its dual role as a therapeutic agent and a potential risk factor in cancer biology .

- Inhibition of Key Enzymes : The compound's structure suggests potential inhibition of enzymes involved in inflammatory pathways, such as IKKb, which is crucial for NF-κB activation linked to chronic inflammation and tumor progression .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu cells (hypopharyngeal carcinoma) with an IC50 value lower than that of bleomycin, indicating its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications on the piperidine ring could enhance or diminish biological activity. Compounds with more saturated structures showed improved binding affinity to target proteins, suggesting that structural complexity may be beneficial for therapeutic efficacy .

Comparative Analysis

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 955028-82-7 | 219.26 g/mol | Anticancer properties; receptor modulation |

| Bleomycin | 11056-06-7 | 1415.27 g/mol | Chemotherapeutic agent; DNA damage |

| EF24 (Piperidinone derivative) | Not specified | Not specified | Anticancer; IKKb inhibition |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Implement respiratory protection (FFP2/N95 masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure. Ensure availability of an eyewash station and emergency showers. Work under fume hoods with sufficient airflow to mitigate vapor accumulation. Fire safety measures include using dry chemical powder or CO₂ extinguishers and avoiding water jets for spills .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with - and -NMR to verify the piperidine ring substitution pattern and tert-butyl group integrity. Monitor hydroxyl group presence via FT-IR (stretching ~3200–3600 cm) and quantify impurities via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What solvent systems are optimal for recrystallization or chromatography of this compound?

- Methodological Answer : Recrystallize from ethyl acetate/hexane mixtures (1:3 v/v) due to moderate polarity. For column chromatography, use silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) to separate hydroxylated byproducts. Confirm solvent compatibility with TLC (Rf ~0.4 in DCM/MeOH 9:1) .

Advanced Research Questions

Q. How does the 3-hydroxyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Under acidic conditions (pH <3), the hydroxyl group may protonate, increasing susceptibility to ester hydrolysis (tert-butyl cleavage). Under basic conditions (pH >10), deprotonation can lead to intramolecular cyclization. Monitor degradation via LC-MS: m/z shifts from 323.4 (intact) to 277.3 (cleaved tert-butyl) or 223.2 (piperidine ring decomposition) .

Q. What strategies prevent racemization at the chiral 3-hydroxyl center during synthetic modifications?

- Methodological Answer : Perform reactions at low temperatures (−20°C to 0°C) to slow keto-enol tautomerism. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation conditions) to preserve stereochemistry. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) using the hydroxyl group as a hydrogen bond donor. Compare binding affinities to analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to assess fluorophenyl hydrophobicity effects. Validate predictions with surface plasmon resonance (SPR) for kinetic binding assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity data for structurally similar piperidine derivatives?

- Methodological Answer : Cross-reference SDS entries for acute toxicity (e.g., LD₅₀ variations in oral vs. dermal exposure) and prioritize peer-reviewed studies over vendor data. For example, while classifies acute toxicity as Category 4 (H302/H312/H332), notes incomplete toxicological characterization. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish compound-specific thresholds .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.